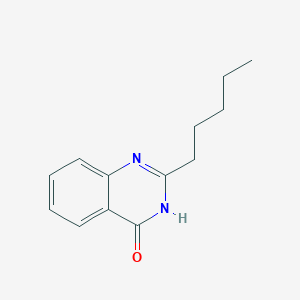
4(1H)-Quinazolinone, 2-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentylquinazolin-4(1H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer properties . The structure of 2-Pentylquinazolin-4(1H)-one consists of a quinazolinone core with a pentyl group attached to the second carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentylquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One efficient method utilizes a magnetic EDTA-coated copper-based nanocomposite as a catalyst. This approach involves the reaction of 2-aminobenzamide with an aldehyde in the presence of the nanocatalyst, resulting in high yields of the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of 2-Pentylquinazolin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as employing reusable catalysts and minimizing waste, is often emphasized to ensure environmentally friendly production processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(3H)-ones.
Reduction: Reduction reactions can convert quinazolin-4(3H)-ones back to quinazolin-4(1H)-ones.
Substitution: Substitution reactions can introduce different functional groups into the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Pentylquinazolin-4(1H)-one can yield quinazolin-4(3H)-ones, while substitution reactions can produce various substituted quinazolinone derivatives .
Wissenschaftliche Forschungsanwendungen
2-Pentylquinazolin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its analgesic, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials and biological imaging agents
Wirkmechanismus
The mechanism of action of 2-Pentylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Pentylquinazolin-4(1H)-one include other quinazolinone derivatives, such as:
- 2,3-Dihydroquinazolin-4(1H)-ones
- Quinazolin-4(3H)-ones
- 2-Aminoquinazolin-4(1H)-ones
Uniqueness
2-Pentylquinazolin-4(1H)-one is unique due to its specific pentyl substitution, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
88976-09-4 |
|---|---|
Molekularformel |
C13H16N2O |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
2-pentyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H16N2O/c1-2-3-4-9-12-14-11-8-6-5-7-10(11)13(16)15-12/h5-8H,2-4,9H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
ZFDMQFNZNRCSQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=NC2=CC=CC=C2C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



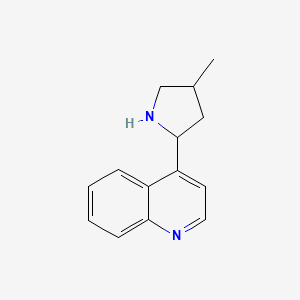
![2,6-Diazaspiro[4.5]decane, 2-(3-pyridinyl)-](/img/structure/B11889578.png)
![1-(1,2-Dihydronaphtho[2,1-b]furan-2-yl)ethanone](/img/structure/B11889580.png)
![2,6-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B11889593.png)
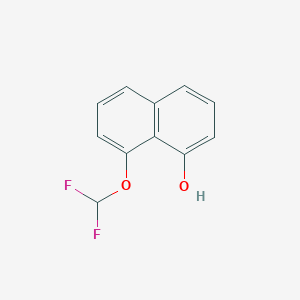
![5-(Aminomethyl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11889622.png)

![1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one](/img/structure/B11889636.png)
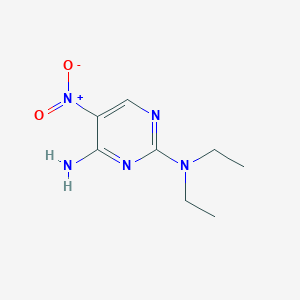
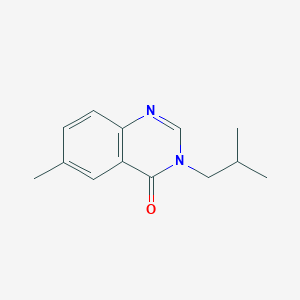
![[1-(N-Acetylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11889655.png)

![2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11889662.png)
